molecular formula C13H7FN2O2S B14379702 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile CAS No. 89733-02-8

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile

Katalognummer: B14379702
CAS-Nummer: 89733-02-8
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: LOBFWBKKQDSRFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile is an organic compound with the molecular formula C13H7FN2O2S It is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a nitrobenzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile typically involves the reaction of 4-fluorothiophenol with 3-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid (HCl) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-[(4-Fluorophenyl)sulfanyl]-3-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzaldehyde
  • 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid
  • 4-[(4-Fluorophenyl)sulfanyl]aniline

Uniqueness

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

89733-02-8

Molekularformel

C13H7FN2O2S

Molekulargewicht

274.27 g/mol

IUPAC-Name

4-(4-fluorophenyl)sulfanyl-3-nitrobenzonitrile

InChI

InChI=1S/C13H7FN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H

InChI-Schlüssel

LOBFWBKKQDSRFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.